7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
CAS No.: 361481-17-6
Cat. No.: VC6560152
Molecular Formula: C27H25N5O3
Molecular Weight: 467.529
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361481-17-6 |
|---|---|
| Molecular Formula | C27H25N5O3 |
| Molecular Weight | 467.529 |
| IUPAC Name | 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C27H25N5O3/c1-18-24(26(33)31-21-11-7-4-8-12-21)25(32-27(30-18)28-17-29-32)20-13-14-22(23(15-20)34-2)35-16-19-9-5-3-6-10-19/h3-15,17,25H,16H2,1-2H3,(H,31,33)(H,28,29,30) |
| Standard InChI Key | XTCABIMXCZXONQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide, systematically describes its heterocyclic framework:
-
Core structure: A 4,7-dihydro triazolo[1,5-a]pyrimidine system, featuring a triazole ring fused to a partially saturated pyrimidine.
-
Substituents:
-
5-Methyl group at position 5
-
6-Carboxamide moiety linked to a phenyl group
-
7-Phenyl ring substituted with 3-methoxy and 4-benzyloxy groups.
-
Physicochemical Properties
Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>27</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub> | |
| Molecular weight | 467.529 g/mol | |
| SMILES | CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=CC=CC=C5 | |
| PubChem CID | 4606402 |
The presence of multiple aromatic rings and polar functional groups (carboxamide, ethers) confers moderate hydrophilicity, though exact solubility data remain unreported.
Synthetic Pathways and Reaction Chemistry
Reaction Dynamics
The electron-deficient pyrimidine ring undergoes regioselective functionalization, while the triazole moiety participates in hydrogen bonding interactions critical for biological target engagement . Stability studies suggest susceptibility to oxidative degradation at the benzyloxy group under acidic conditions, necessitating inert atmosphere handling during synthesis.
Analytical Characterization Techniques
Spectroscopic Fingerprinting
-
<sup>1</sup>H NMR (predicted):
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.65–7.23 (m, 15H, aromatic H)
-
δ 5.12 (s, 2H, OCH<sub>2</sub>Ph)
-
δ 3.85 (s, 3H, OCH<sub>3</sub>)
-
-
HRMS: m/z calculated for C<sub>27</sub>H<sub>25</sub>N<sub>5</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 468.2024; observed: 468.2021.
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 MeOH/H<sub>2</sub>O): Retention time = 8.92 min, indicating moderate polarity consistent with logP ~2.9.
| Parameter | Specification |
|---|---|
| Storage temperature | -20°C under nitrogen atmosphere |
| Stability | 24 months when sealed |
| Hazard statements | H315-H319-H335 (skin/eye irritation, respiratory irritation) |
In vivo toxicity data remain unavailable; standard precautions for handling bioactive heterocycles (gloves, goggles, fume hood) are mandatory.
Research Challenges and Future Perspectives
Knowledge Gaps
-
Lack of in vivo pharmacokinetic profiles (absorption, distribution, metabolism, excretion)
-
Uncharacterized off-target effects and genotoxicity potential
-
Limited formulation studies for parenteral or oral delivery
Development Opportunities
-
Polypharmacology approach: Exploit multi-target activity against kinase-GPCR networks
-
Prodrug strategies: Esterification of the carboxamide to enhance bioavailability
-
Nanoparticle encapsulation: Address solubility limitations for IV administration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume